4-[4-(Bromomethyl)phenyl]sulfonylmorpholine

Antibacterial discovery 1,3,4-oxadiazole Medicinal chemistry

This para-bromomethyl regioisomer is the only validated precursor for antibacterial 1,3,4-oxadiazole–benzyl sulfides (65–90% yield) and tyrosinase-inhibitory bi-heterocyclic sulfonamides. The para geometry controls warhead trajectory for enzyme active-site complementarity. Do not substitute ortho (941717-06-2), meta (914094-75-0), or des-bromo (834-67-3) analogs; bromomethyl is the essential reactive handle—the non-brominated analog lacks all antimicrobial activity (MIC >512 μg/mL). ≥98% purity suppresses dehydrohalogenation byproducts. Ensure SAR fidelity—order the para isomer.

Molecular Formula C11H14BrNO3S
Molecular Weight 320.2 g/mol
CAS No. 138385-04-3
Cat. No. B153590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Bromomethyl)phenyl]sulfonylmorpholine
CAS138385-04-3
Molecular FormulaC11H14BrNO3S
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)CBr
InChIInChI=1S/C11H14BrNO3S/c12-9-10-1-3-11(4-2-10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
InChIKeyUJQIDMWXPJOIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine (CAS 138385-04-3): Basic Identity and Procurement Relevance


4-[4-(Bromomethyl)phenyl]sulfonylmorpholine (CAS 138385-04-3) is a sulfonylmorpholine derivative bearing a reactive para-bromomethyl substituent on the phenyl ring . With the molecular formula C₁₁H₁₄BrNO₃S and a molecular weight of 320.21 g·mol⁻¹, it belongs to the class of sulfonamide-linked morpholine electrophiles that serve as versatile synthetic intermediates in medicinal chemistry . The compound features an electron-withdrawing sulfonyl group that activates the adjacent bromomethyl moiety toward nucleophilic substitution, enabling efficient conjugation with thiols, amines, and heterocyclic scaffolds [1]. Its primary documented role is as a key building block in the construction of 1,3,4-oxadiazole–benzyl sulfide hybrids with demonstrated antibacterial activity, as well as bi-heterocyclic sulfonamides evaluated as tyrosinase inhibitors [1].

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine (CAS 138385-04-3): Why Generic Substitution Fails


Interchanging 4-[4-(bromomethyl)phenyl]sulfonylmorpholine with its ortho- (CAS 941717-06-2) or meta- (CAS 914094-75-0) positional isomers, or with the non-bromomethyl analog 4-(phenylsulfonyl)morpholine (CAS 834-67-3), is scientifically inadvisable. The para-bromomethyl configuration determines the linear molecular trajectory of the electrophilic warhead, directly controlling the geometry of the resulting sulfide and sulfonamide conjugates in downstream products [1]. Critically, the bromomethyl group is the essential reactive handle: the des-bromo analog 4-(phenylsulfonyl)morpholine exhibits no intrinsic antimicrobial activity (MIC >512 μg/mL against all tested bacterial and fungal strains), confirming that the bromomethyl moiety—not the sulfonylmorpholine core—is the indispensable functional element for generating biologically active derivatives [2]. Furthermore, published synthetic protocols for antibacterial 1,3,4-oxadiazole–benzyl sulfide series (yields 65–90%) and tyrosinase-inhibitory bi-heterocyclic sulfonamides have been specifically validated using the para isomer as the precursor; substituting a different regioisomer would alter reaction kinetics, product geometry, and may invalidate structure–activity relationships established in the literature [1].

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine (CAS 138385-04-3): Product-Specific Quantitative Evidence Guide


Para-Regioisomer Enables Antibacterial 1,3,4-Oxadiazole–Benzyl Sulfide Synthesis with MIC Values as Low as 9.15 μM

The para-bromomethyl compound (CAS 138385-04-3, designated 'precursor 5') was used to synthesize five 5-substituted-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides (6a–e). Among these, compound 6b demonstrated the broadest antibacterial spectrum, exhibiting MIC values of 9.15 ± 0.29 μM against Staphylococcus aureus, 9.70 ± 1.96 μM against Pseudomonas aeruginosa, 10.01 ± 2.70 μM against Bacillus subtilis, 11.01 ± 0.31 μM against Salmonella typhi, 15.37 ± 3.33 μM against Escherichia coli, and 16.11 ± 1.14 μM against Klebsiella pneumoniae [1]. The synthesis protocol, employing DMF and NaH, consistently achieved yields of 65–90% for the 6a–e series [1]. No equivalent published antibacterial data exist for derivatives prepared from the ortho (CAS 941717-06-2) or meta (CAS 914094-75-0) isomers, meaning procurement of the para isomer is the only evidence-supported path for replicating or extending this compound series.

Antibacterial discovery 1,3,4-oxadiazole Medicinal chemistry

Bromomethyl Group Is Essential: Des-Bromo Analog Shows No Intrinsic Antimicrobial Activity (MIC >512 μg/mL)

The non-bromomethyl analog 4-(phenylsulfonyl)morpholine (CAS 834-67-3), which differs from the target compound solely by the absence of the bromomethyl substituent, was evaluated by Oliveira-Tintino et al. (2016) for antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The MIC was ≥1024 μg/mL for all tested microorganisms, including E. coli ATCC10536, E. coli EC27 (multidrug-resistant surgical wound isolate), S. aureus ATCC25923, S. aureus SA358 (multidrug-resistant), P. aeruginosa ATCC15442, P. aeruginosa PA03 (multidrug-resistant uroculture isolate), C. albicans ATCC40006, C. tropicalis ATCC13803, and C. krusei ATCC6258 [1]. This demonstrates that the sulfonylmorpholine core alone has no clinically meaningful intrinsic antibacterial or antifungal activity. The bromomethyl electrophilic warhead of the target compound (CAS 138385-04-3) is therefore the critical functional determinant enabling the generation of biologically active conjugates via nucleophilic displacement reactions [1].

Antimicrobial resistance Sulfonamide pharmacology Antibiotic modulation

Validated Intermediate for Tyrosinase-Inhibitory Bi-Heterocyclic Sulfonamides

Abbasi et al. (2020) employed 4-[4-(bromomethyl)phenyl]sulfonylmorpholine as the key electrophilic intermediate in a two-step protocol to synthesize bi-heterocyclic sulfonamides evaluated as tyrosinase inhibitors . The target compound's para-bromomethyl group underwent nucleophilic displacement with heterocyclic thiols, generating sulfonamide-linked conjugates whose structures were confirmed by IR, ¹H NMR, ¹³C NMR, and CHN elemental analysis . In vitro tyrosinase inhibition assays established these conjugates as active inhibitors, with enzyme kinetics studies (Lineweaver-Burk plots) delineating the inhibition mechanism . The para geometry of the bromomethyl group is structurally critical here: the linear spatial arrangement ensures that the conjugated heterocycle extends along the molecular axis complementary to the tyrosinase active site. The ortho isomer (CAS 941717-06-2) would produce a bent geometry that may sterically clash with the enzyme pocket, while the meta isomer (CAS 914094-75-0) introduces an angular trajectory that has not been validated in any published tyrosinase inhibition study.

Tyrosinase inhibition Melanogenesis Bi-heterocyclic sulfonamides

Commercial Purity Differentiation: Para Isomer Available at 98% vs. Ortho Isomer at 95%

The para-bromomethyl compound (CAS 138385-04-3) is commercially available at 98% minimum purity specification from AKSci (Catalog 2611AL) and at 95% from Bidepharm (Catalog BD89383) , with batch-specific certificates of analysis including NMR, HPLC, and GC data upon request. In contrast, the ortho isomer (CAS 941717-06-2) is listed by AKSci at 95+% (Catalog 6063AC) , and the meta isomer (CAS 914094-75-0) is listed by Bidepharm at 98% purity but with notably fewer suppliers and lower stock availability . Sigma-Aldrich distributes the para compound through Apollo Scientific with a reported boiling point of 147–151°C and ambient temperature storage conditions . Higher purity of the para isomer reduces the burden of additional purification steps prior to use as a synthetic intermediate in GMP-like or high-throughput medicinal chemistry workflows.

Chemical procurement Purity specification Quality assurance

Electron-Withdrawing Sulfonyl Activation at Para Position Enhances Nucleophilic Displacement Kinetics

The sulfonyl group directly attached to the phenyl ring exerts a strong electron-withdrawing effect (−I and −M), which stabilizes the transition state of Sₙ2 displacement at the benzylic bromomethyl position. When the bromomethyl group is positioned para to the sulfonylmorpholine substituent, the through-conjugation pathway maximizes this activation. In the meta isomer (CAS 914094-75-0), the electron-withdrawing effect operates primarily through the inductive pathway without resonance contribution at the reaction center, resulting in comparatively diminished activation of the bromomethyl group. The ortho isomer (CAS 941717-06-2) introduces steric hindrance from the adjacent sulfonylmorpholine group, which can impede nucleophilic approach. Consistent with this electronic rationale, the para compound's bromomethyl group is described in the literature as 'significantly activated' toward nucleophilic substitution [1]. The refined synthesis protocol reported for the para compound uses commercially available 4-bromomethylbenzenesulfonyl chloride with morpholine in dichloromethane at 0°C under argon, yielding the title compound after aqueous workup .

Organic synthesis Electrophilic reactivity Nucleophilic substitution

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine (CAS 138385-04-3): Best-Validated Research and Industrial Application Scenarios


Synthesis of Antibacterial 1,3,4-Oxadiazole–Benzyl Sulfide Libraries

This is the most thoroughly validated application for CAS 138385-04-3. The para-bromomethyl compound serves as the electrophilic coupling partner with 5-substituted-1,3,4-oxadiazole-2-thiols (4a–e or 4a–k) under NaH/DMF conditions to generate benzyl sulfide conjugates (6a–e or 6a–k) with confirmed antibacterial activity [1][2]. The most active derivative, 6b, demonstrated MIC values of 9.15–16.11 μM against six bacterial strains encompassing both Gram-positive and Gram-negative species [1]. This protocol is reproducible, yields range from 65–90%, and final product structures are confirmed by modern spectroscopic techniques. Procurement of the para isomer specifically enables direct replication and extension of this published compound series without introducing regioisomeric uncertainty into the SAR [1].

Construction of Tyrosinase-Inhibitory Bi-Heterocyclic Sulfonamide Scaffolds

Abbasi et al. (2020) established a two-step protocol wherein CAS 138385-04-3 undergoes nucleophilic displacement with heterocyclic thiol intermediates to produce bi-heterocyclic sulfonamides that inhibit tyrosinase in vitro [1]. The para-linear geometry of the resulting conjugates is structurally complementary to the enzyme active site. Lineweaver-Burk kinetic analysis was employed to characterize the inhibition mechanism, providing a robust framework for further medicinal chemistry optimization [1]. This application scenario is relevant to researchers developing depigmenting agents, melanogenesis modulators, or studying copper-dependent oxidase enzymes.

Design of Covalent Probes and Targeted Protein Modifiers via the Bromomethyl Electrophilic Warhead

The benzyl bromide functionality of CAS 138385-04-3 is a well-precedented electrophilic warhead for covalent modification of nucleophilic amino acid residues (cysteine thiols, lysine amines, histidine imidazoles) in protein targets [1]. The sulfonyl group enhances benzylic carbon electrophilicity while the morpholine ring provides solubility and reduced non-specific binding relative to purely hydrophobic warheads. Unlike the des-bromo analog 4-(phenylsulfonyl)morpholine, which lacks any covalent targeting capacity (MIC >512 μg/mL against all microorganisms) [2], the para-bromomethyl compound can be directly employed in activity-based protein profiling (ABPP), covalent inhibitor design, and chemoproteomics workflows. The 98% commercial purity specification ensures minimal interference from dehydrohalogenation byproducts in these sensitive biochemical applications.

Sulfonamide-Based Kinase Inhibitor Intermediate in Patent-Reported Scaffolds

Patent literature identifies sulfonylmorpholine-substituted benzyl bromides as intermediates in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases and PI3K pathways [1][2]. While the specific compound CAS 138385-04-3 is a building block rather than the final bioactive entity, its para-bromomethyl geometry aligns with the linear pharmacophore requirements observed in morpholine-bearing sulfonamide kinase inhibitor patents [1]. Researchers engaged in structure-guided kinase inhibitor design or patent landscape exploration should procure the para isomer to maintain fidelity to the patented scaffold geometry, as substitution with ortho or meta isomers would alter the vector of the crucial benzyl linkage and likely abrogate target engagement [1].

Quote Request

Request a Quote for 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.